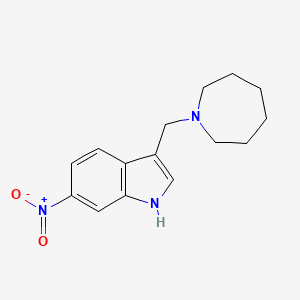

3-(azepan-1-ylmethyl)-6-nitro-1H-indole

Description

Significance of Indole (B1671886) Core in Drug Discovery and Development

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the development of pharmaceuticals. nih.govnih.gov Its unique electronic and structural properties make it a highly sought-after scaffold in medicinal chemistry. ijpsjournal.com

The indole ring is considered a "privileged pharmacophore," a molecular framework that is capable of binding to a variety of biological targets. ijpsjournal.comeurekaselect.com This versatility stems from its structural similarity to the amino acid tryptophan, allowing it to interact with a wide range of proteins and enzymes. ijpsjournal.com The indole scaffold is present in numerous natural products, alkaloids, and synthetic drugs, highlighting its importance in drug design. eurekaselect.comresearchgate.net Its chemical reactivity allows for easy modification at multiple positions (N-1, C-2, C-3, and C-4 to C-7), enabling the synthesis of diverse libraries of compounds for screening against various diseases. mdpi.comnih.gov This structural adaptability is a key reason for its prominence in the creation of new drug candidates. eurekalert.org

The incorporation of the indole nucleus into molecules has led to the discovery of agents with a wide spectrum of pharmacological activities. nih.govnih.govchula.ac.th Indole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. nih.govijpsjournal.com The ability of these compounds to target diverse biological pathways, such as protein kinases, tubulin, and histone deacetylases, makes them valuable in addressing major healthcare challenges. nih.govnih.gov The development of indole-based drugs has offered promising therapeutic options for chronic conditions like diabetes and hypertension, and has been pivotal in combating drug-resistant pathogens. nih.govmdpi.com

Below is a table showcasing examples of FDA-approved drugs that feature the indole scaffold, illustrating the broad therapeutic applications of this versatile core.

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Sumatriptan | Antimigraine |

| Delavirdine | Antiretroviral (HIV) |

| Panobinostat | Anticancer (Multiple Myeloma) |

| This table is generated based on information from various sources and serves as an illustrative example. |

Importance of the Azepane Moiety in Bioactive Molecules

The azepane ring, a saturated seven-membered nitrogen heterocycle, is another crucial structural motif found in a variety of bioactive natural products and synthetic molecules. researchgate.netnih.gov Its inclusion in drug design has led to the development of numerous therapeutic agents. nih.gov

Seven-membered nitrogen-containing heterocycles like azepane are significant in medicinal chemistry due to their unique, non-planar, and flexible three-dimensional structures. researchgate.netresearchgate.net This structural complexity provides a scaffold that can be tailored to achieve high target specificity and improved pharmacological properties. researchgate.net Azepane-based compounds have gained considerable momentum in pharmaceutical research, with over 20 drugs containing this moiety approved by the FDA for treating a range of diseases. nih.gov The development of new synthetic methods to construct azepane derivatives remains an area of great interest for organic and medicinal chemists. nih.gov

The functionalization of the azepane ring has yielded derivatives with a wide array of medicinal and pharmaceutical properties. researchgate.netnih.gov These compounds have shown potential as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. researchgate.netnih.govmdpi.com For instance, the fungal metabolite Balanol, which contains an azepane core, is a known protein kinase inhibitor. researchgate.netnih.gov The strategic incorporation of the azepane scaffold is a widely used approach in lead optimization, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netresearchgate.net Research continues to explore new azepane derivatives for their potential in treating central nervous system disorders, infections, and other diseases. tandfonline.com

Rationale for the Combined Indole, Azepane, and Nitro Functionality

The specific compound, 3-(azepan-1-ylmethyl)-6-nitro-1H-indole, combines three distinct chemical functionalities, each with a known role in medicinal chemistry. The rationale for this particular combination can be inferred from the established properties of each component.

The indole scaffold serves as a well-established pharmacophore, known to interact with a multitude of biological targets. ijpsjournal.comeurekaselect.com Its presence provides a foundational structure with proven biological relevance. The substitution at the C-3 position is a common strategy in the design of indole-based drugs.

The nitro group at the C-6 position of the indole ring is a strong electron-withdrawing group. This can significantly alter the electronic properties of the indole ring system, potentially influencing its binding affinity and reactivity. nih.gov In medicinal chemistry, the nitro group can act as a pharmacophore itself, often through in-vivo reduction to other functional groups, or it can modulate the properties of the parent molecule to enhance interaction with biological targets. nih.gov While it can also be associated with toxicity, its inclusion is often a strategic choice to achieve a desired biological effect. nih.gov

Therefore, the combination of these three components in this compound represents a rational design strategy in medicinal chemistry. It leverages a privileged scaffold (indole), introduces conformational flexibility and a basic nitrogen center (azepane), and modulates electronic properties (nitro group) to create a novel chemical entity with the potential for unique biological activity.

Synergistic Potential in Modulating Biological Pathways

The concept of a pharmacophore, which defines the essential steric and electronic features necessary for a molecule's biological activity, is central to understanding the potential of hybrid molecules. nih.govresearchgate.net By combining two or more distinct pharmacophoric units, such as an indole and an azepane scaffold, it is possible to create a new chemical entity with synergistic or additive effects. This approach, often referred to as multi-target-directed ligand (MTDL) design, aims to modulate multiple biological pathways simultaneously, which can be particularly advantageous in complex diseases. ijpsjournal.com

The synergistic potential of a molecule like this compound arises from the possibility that the indole core and the azepane ring may interact with different or overlapping binding sites on a target protein or even with different protein targets altogether. This can lead to enhanced potency, selectivity, or a more desirable pharmacological profile compared to molecules containing only one of the scaffolds.

Positional Significance of Substituents (3-azepan-1-ylmethyl and 6-nitro)

The biological activity of an indole derivative is highly dependent on the nature and position of its substituents. chemijournal.com The C3 position of the indole ring is a common site for substitution and is often crucial for the molecule's interaction with its biological target. chemijournal.comnih.gov The introduction of an azepan-1-ylmethyl group at this position adds a flexible, basic side chain that can engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which can be critical for binding affinity and selectivity.

The 6-nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the indole ring. chemimpex.com This can affect the molecule's reactivity, metabolic stability, and its ability to participate in charge-transfer interactions with biological macromolecules. acs.org The position of the nitro group is critical; for instance, studies on nitroindole derivatives have shown that shifting the nitro group from one position to another can dramatically alter the compound's affinity and selectivity for different biological targets. acs.org Specifically, 6-nitro substitution has been explored in the context of developing selective ligands for various receptors. acs.org

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17/h5-6,9-10,16H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXGHMHYKCWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azepan 1 Ylmethyl 6 Nitro 1h Indole and Analogues

Retrosynthetic Disconnection Strategies

The logical deconstruction of 3-(azepan-1-ylmethyl)-6-nitro-1H-indole provides a clear roadmap for its synthesis. The primary retrosynthetic analysis involves two key disconnections, leading to two main strategic approaches.

Strategy A: Indole (B1671886) Core First, Side Chain Second

The most straightforward disconnection breaks the C3-C(sp³) bond of the side chain. This approach separates the molecule into a 6-nitro-1H-indole core (1) and an azepan-1-ylmethyl cation equivalent (2). This strategy prioritizes the synthesis of the substituted indole ring, followed by its functionalization at the nucleophilic C3 position. The introduction of the side chain is typically achieved via a Mannich-type reaction.

Strategy B: Concurrent Ring and Side Chain Construction

A more convergent approach involves disconnections of the indole ring itself, specifically the N1-C2 and C3-C3a bonds. This retrosynthesis leads to precursors that already contain the azepan-1-ylmethyl moiety or a masked version of it. For instance, a substituted phenylhydrazine (B124118) bearing the side chain could be cyclized with a suitable carbonyl compound in a Fischer indole synthesis. This strategy can be more efficient but may require more complex starting materials.

A visual representation of the primary retrosynthetic disconnection is shown below:

Strategic Approaches to Indole Core Synthesis

The formation of the 6-nitro-1H-indole nucleus is a critical step. Several classical and contemporary methods can be employed, each with its own advantages and limitations, particularly concerning the electron-withdrawing nitro group.

Fischer Indolization and Related Cyclization Reactions

The Fischer indole synthesis is a venerable and widely used method for constructing the indole scaffold. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgnih.gov

To synthesize 6-nitro-1H-indole, the required starting material is (3-nitrophenyl)hydrazine. Condensation of this hydrazine (B178648) with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, would yield the corresponding hydrazone. Subsequent treatment with an acid catalyst promotes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. byjus.comnih.gov

The choice of acid catalyst is crucial for the reaction's success. nih.gov While Brønsted acids like sulfuric acid and hydrochloric acid are common, polyphosphoric acid (PPA) and Lewis acids such as zinc chloride are also frequently used. wikipedia.org An improved Fischer synthesis of nitroindoles has been reported using 85% phosphoric acid in toluene, which, upon cyclization of propionaldehyde (B47417) 3-nitrophenylhydrazone, yielded a mixture of 3-methyl-4-nitroindole and 3-methyl-6-nitroindole. tandfonline.com

Table 1: Catalysts and Conditions for Fischer Indole Synthesis

| Catalyst | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | 100-150 °C, neat | Common and effective for many substrates. | wikipedia.orgnih.gov |

| 85% H₃PO₄ in Toluene | 100 °C | Yielded a mixture of 4- and 6-nitroindoles. tandfonline.com | tandfonline.com |

| Zinc Chloride (ZnCl₂) | High temperature, fusion or in high-boiling solvent | Classic Lewis acid catalyst. | wikipedia.org |

A modification developed by Buchwald allows for a palladium-catalyzed version of the Fischer synthesis by cross-coupling aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org

Bischler Indole Synthesis

The Bischler–Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgdrugfuture.com For the synthesis of a 6-nitroindole (B147325) derivative, 4-nitroaniline (B120555) would be the starting arylamine. The reaction proceeds through the initial formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization. wikipedia.org

This method has historically been limited by the need for harsh reaction conditions and often results in poor yields and unpredictable regioselectivity. wikipedia.org The presence of a strong electron-withdrawing group like the nitro substituent on the aniline ring would further deactivate the nucleophilicity of the amine, potentially hindering the initial substitution and subsequent cyclization steps. Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve outcomes. wikipedia.org

Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies

Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis, which often provide greater functional group tolerance and milder reaction conditions compared to classical approaches. These methods are particularly well-suited for preparing highly substituted indoles like 6-nitroindole.

One prominent strategy is the reductive cyclization of 2-nitrostyrenes. mdpi.comcapes.gov.br This reaction can be catalyzed by palladium complexes in the presence of carbon monoxide (CO) as a reductant. capes.gov.brnih.gov The process involves the reduction of the nitro group and subsequent annulation to form the indole ring. Phenyl formate (B1220265) has also been explored as a less hazardous surrogate for pressurized CO gas. mdpi.com These reactions are often compatible with various substituents on the aromatic ring.

Another powerful approach is the palladium-catalyzed annulation between iodoanilines and ketones. acs.org For example, 2-iodo-4-nitroaniline (B1222051) could be coupled with a ketone in the presence of a palladium catalyst and a suitable base to construct the indole ring system. Furthermore, palladium-phenanthroline complexes have been shown to catalyze the reaction of nitroarenes with arylalkynes and CO to produce 3-arylindoles through an ortho-C-H functionalization mechanism. nih.gov

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Nitroarene Precursor | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization | 2-Nitrostyrene | PdCl₂(MeCN)₂ / 1,10-phenanthroline | Uses phenyl formate as a CO surrogate. | mdpi.com |

| Double Reductive Cyclization | 1,4-dialkenyl-2,3-dinitrobenzene | Pd(OAc)₂ / dppp (B1165662) or Pd(dba)₂-PPh₃ | Forms pyrrolo[3,2-g]indoles. | nih.gov |

Reductive Cyclization of Nitroarene Precursors

The reductive cyclization of nitroarenes is a key strategy for indole synthesis, where the nitro group is a precursor to the indole nitrogen. rsc.org Several named reactions fall under this category.

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester. Reductive cyclization of this intermediate, typically using zinc in acetic acid or catalytic hydrogenation, yields the corresponding indole-2-carboxylic acid, which can be subsequently decarboxylated. rsc.org

The Baeyer–Emmerling indole synthesis utilizes the reduction of o-nitrocinnamic acid under alkaline conditions to form the indole. The reaction proceeds via the reduction of the nitro group to a nitroso group, which facilitates the cyclization. rsc.org

More modern variations often employ transition metal catalysis. As discussed previously, palladium-catalyzed reductive cyclizations of 2-nitrostyrenes or related compounds are highly effective. mdpi.comnih.gov These methods benefit from the mild conditions and broad functional group compatibility afforded by the palladium catalyst, making them attractive for synthesizing complex molecules. nih.gov

Introduction of the Azepan-1-ylmethyl Moiety at Position 3

Once the 6-nitro-1H-indole core is synthesized, the final key step is the introduction of the azepan-1-ylmethyl side chain at the C3 position. The indole ring is electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic substitution.

The Mannich reaction is the most common and direct method for this transformation. organic-chemistry.orgwikipedia.org It is a three-component condensation involving the indole, an aldehyde (typically formaldehyde), and a secondary amine (in this case, azepane). wikipedia.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion (the Eschenmoser's salt precursor) from azepane and formaldehyde (B43269). This iminium ion is then attacked by the nucleophilic C3 position of 6-nitro-1H-indole to yield the final product, this compound. wikipedia.orglibretexts.org

Indole and its derivatives are particularly active substrates for the Mannich reaction, often providing good yields of the 3-aminoalkylated products under mild conditions. libretexts.orgrsc.org The reaction can be promoted by various catalysts and conditions, including performing the reaction in water using micelles to stabilize the intermediate iminium ions. rsc.org

While the Mannich reaction is highly effective, alternative methods for C3-alkylation exist. For example, pre-forming a C3-halomethyl derivative of the indole and subsequently displacing the halide with azepane is a possible two-step alternative, although less direct.

Mannich Reaction in Indole Functionalization

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds and is particularly effective for the C3-functionalization of indoles. researchgate.netchemtube3d.com The reaction involves the condensation of an amine (in this case, azepane), a non-enolizable aldehyde (typically formaldehyde), and an active hydrogen-containing compound, which is the indole nucleus. Indole's nucleophilic character is pronounced at the C3 position, facilitating electrophilic substitution. chemtube3d.com

The reaction proceeds via the in-situ formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and azepane. The indole then acts as a nucleophile, attacking the iminium ion to form the desired 3-(azepan-1-ylmethyl)-1H-indole derivative. While the Mannich reaction is a powerful tool, controlling the regioselectivity and avoiding the formation of N-Mannich bases can be a challenge with certain substituted indoles. acs.org The use of pre-formed iminium salts can sometimes offer better control over the reaction.

The nitro-Mannich reaction, a variation where a nitroalkane adds to an imine, offers a pathway to β-nitroamines and has been extensively studied for its synthetic utility. wikipedia.orgresearchgate.netnih.gov This reaction can be catalyzed by various metal complexes and organocatalysts, often with high stereoselectivity. frontiersin.org

Table 1: Examples of Mannich Reactions in Indole Synthesis

| Starting Indole | Amine | Aldehyde | Product | Catalyst/Conditions | Reference |

| Indole | Dimethylamine | Formaldehyde | 3-(Dimethylaminomethyl)indole (Gramine) | Acetic acid | chemtube3d.com |

| Isatin | Monosubstituted piperazines | Formaldehyde | 1-Piperazinomethylisatins | Aqueous formaldehyde | researchgate.net |

| 3-Substituted oxindoles | N-Boc imines | - | Mannich adducts | Bifunctional thiourea-tertiary amine organocatalysts | acs.orgnih.gov |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comyoutube.com This two-step process typically involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its reduction to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 6-nitroindole-3-carboxaldehyde with azepane to form an intermediate iminium ion, which is then reduced in situ.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com This selectivity prevents the side reaction of aldehyde reduction. A three-step synthesis of tryptamine (B22526) derivatives from indole-3-carboxaldehyde (B46971) has been developed, which includes a reduction step of a nitro group, highlighting the utility of reduction methodologies in indole chemistry. tci-thaijo.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features | Reference |

| Sodium Borohydride | NaBH₄ | Can reduce both imines and aldehydes. | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Weaker reducing agent, selective for imines over aldehydes. | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective for imines, often used in one-pot reactions. | masterorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | Very strong reducing agent, not selective. | tci-thaijo.org |

Amide Coupling Approaches for Azepane Ring Integration

An alternative strategy for constructing the this compound scaffold involves the formation of an amide bond followed by reduction. This approach would start with 6-nitroindole-3-acetic acid and azepane. The carboxylic acid can be activated using a variety of coupling agents to facilitate the reaction with the secondary amine, azepane, to form the corresponding amide.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov The resulting amide can then be reduced to the target amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This method offers a robust alternative, particularly when direct Mannich or reductive amination reactions are problematic. rsc.org

Regioselective Introduction of the Nitro Group at Position 6

The introduction of a nitro group at a specific position on the indole ring is a critical step in the synthesis of the target compound. The electronic properties of the indole ring generally direct electrophilic substitution to the C3 position. Therefore, achieving regioselective nitration at C6 requires specific strategies.

Nitration Reactions of Indole Derivatives

Direct nitration of the indole ring is often challenging as it can lead to a mixture of products and potential degradation of the indole nucleus under harsh acidic conditions. The nitration of indole itself typically yields 3-nitroindole. youtube.comresearchgate.net To achieve nitration at the C6 position, the more reactive C3 position must be blocked.

If starting with an indole that is already substituted at C3, direct nitration can be more regioselective. However, controlling the position of nitration on the benzene (B151609) ring of the indole remains a challenge, often yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers. acs.org The specific reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, acetyl nitrate) and solvent, play a crucial role in determining the product distribution. researchgate.net

Utilization of Pre-functionalized Starting Materials

A more controlled and often preferred approach is to start with an indole precursor that already contains the nitro group at the desired C6 position. The synthesis of 6-nitroindole itself can be achieved through multi-step sequences starting from appropriately substituted anilines. A notable method involves the Cs2CO3-promoted reaction of enaminones with nitroaromatic compounds to regioselectively produce 6-nitroindoles. rsc.orgrsc.orgresearchgate.net This transition-metal-free method allows for the formation of both C-C and C-N bonds in a single operation with high regioselectivity for the 6-nitro isomer. rsc.org

Once 6-nitroindole or a derivative like 6-nitroindole-3-carboxaldehyde is obtained, the subsequent functionalization at the C3 position can be carried out using the methods described in section 2.3. This approach provides an unambiguous route to the desired this compound.

Advancements in Synthetic Techniques

The field of indole synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. nih.gov Recent advances include the use of microwave irradiation to accelerate reactions and improve yields, often under greener reaction conditions. tandfonline.comtandfonline.com The development of novel catalysts, including transition metals like palladium, copper, and ruthenium, as well as organocatalysts, has expanded the toolbox for constructing and functionalizing the indole scaffold.

For instance, palladium-catalyzed cross-coupling reactions have become powerful tools for C-C and C-N bond formation in indole synthesis. Furthermore, strategies for the direct C-H functionalization of indoles are gaining prominence, offering more atom-economical routes to substituted indoles. thieme-connect.com These advanced techniques have the potential to streamline the synthesis of complex molecules like this compound, offering improvements in terms of efficiency and environmental impact.

Microflow Synthesis for Enhanced Efficiency and Yields

While specific research on the microflow synthesis of this compound is not extensively documented, the principles of microflow technology can be applied to its synthesis, particularly for the nitration of the indole ring and the subsequent Mannich-type reaction. Microflow reactors offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for potentially hazardous reactions like nitration.

Research into the microwave-assisted synthesis of 3-aminoindoles has demonstrated the potential for rapid and high-yield reactions. nih.gov A similar approach using a microflow system could further enhance these benefits.

Transition Metal-Catalyzed C-N Bond Formation

Transition metal catalysis is a powerful tool for the formation of C-N bonds in the synthesis of indole derivatives. While direct C-H amination at the 3-position of indoles is an active area of research, a more common approach for a compound like this compound would involve a precursor such as 6-nitro-1H-indole-3-carbaldehyde.

The synthesis could proceed via the reductive amination of 6-nitro-1H-indole-3-carbaldehyde with azepane. This reaction is often catalyzed by transition metals like palladium, platinum, or rhodium, which facilitate the reduction of the intermediate imine to the final amine product.

Another potential route involves the use of rhodium(II) or copper(I) carbenes derived from 1-sulfonyl-1,2,3-triazoles. These reactive intermediates can undergo insertion into N-H bonds, providing a pathway to vicinally bis-functionalized olefins. nih.gov While not a direct route to the target compound, this methodology highlights the versatility of transition metal catalysis in constructing complex indole alkaloids.

The following table illustrates the types of catalysts and general conditions that could be adapted for the synthesis of the target compound based on related reactions.

| Catalyst | Reactants | General Conditions | Product Type |

| Rhodium(II) octanoate | 1-Sulfonyl-1,2,3-triazole, Amide | Catalytic amount of Rh(II) salt | Z-enamide |

| Copper(I) complexes | α-Diazocarbonyl compound, Amine | Mild conditions | α-Amino derivative |

| Palladium on Carbon (Pd/C) | Imine (from 6-nitro-1H-indole-3-carbaldehyde and azepane) | Hydrogen atmosphere | Secondary or Tertiary Amine |

Catalyst-Free Organic Synthesis Protocols

Recent advancements in organic synthesis have focused on developing catalyst-free reactions to improve the environmental friendliness and cost-effectiveness of chemical processes. A prominent catalyst-free method for the synthesis of 3-aminoalkylated indoles is the Mannich-type reaction. rsc.orgresearchgate.net

This one-pot, three-component reaction involves an indole, an aldehyde (such as formaldehyde), and a secondary amine (in this case, azepane). The reaction can be promoted by using environmentally benign solvents like methanol (B129727) or ethylene (B1197577) glycol. rsc.org The likely mechanism proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and azepane, which then undergoes electrophilic substitution at the electron-rich 3-position of the 6-nitro-1H-indole.

The advantages of this method include its operational simplicity, the absence of a need for column chromatography for purification in some cases, and its high atom economy. rsc.orgresearchgate.net Research has shown that a variety of substituted indoles, aldehydes, and secondary amines can be used, demonstrating the wide applicability of this method. rsc.org

Another relevant catalyst-free approach is the nitro-Mannich (aza-Henry) reaction, which involves the addition of a nitroalkane to an imine. wikipedia.orgnih.gov While not a direct synthesis for the target compound, this reaction is fundamental in creating β-nitroamines, which are versatile synthetic intermediates.

The following table summarizes the scope of a catalyst-free Mannich-type reaction for the synthesis of 3-aminoalkylated indoles, which could be applied to the synthesis of this compound.

| Indole Derivative | Aldehyde | Secondary Amine | Solvent | Product Type |

| 6-Nitro-1H-indole | Formaldehyde | Azepane | Methanol/Ethylene Glycol | This compound |

| Indole | Benzaldehyde | Morpholine | Ethylene Glycol | 3-(morpholin-4-yl(phenyl)methyl)-1H-indole |

| 5-Bromoindole | 4-Chlorobenzaldehyde | Piperidine (B6355638) | Methanol | 5-bromo-3-((4-chlorophenyl)(piperidin-1-yl)methyl)-1H-indole |

Spectroscopic Characterization and Structural Elucidation of 3 Azepan 1 Ylmethyl 6 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

1H NMR for Proton Chemical Shifts and Coupling Patterns

The proton NMR spectrum of 3-(azepan-1-ylmethyl)-6-nitro-1H-indole would exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the azepane ring, and the methylene (B1212753) bridge. The protons on the nitro-substituted benzene (B151609) ring of the indole nucleus are expected to be deshielded and appear in the downfield region of the spectrum. The presence of the nitro group at the 6-position would influence the chemical shifts and coupling patterns of the aromatic protons. The methylene protons of the azepane ring would likely appear as multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | 10.0 - 12.0 | br s |

| Indole H2 | 7.2 - 7.4 | s |

| Indole H4 | 7.8 - 8.0 | d |

| Indole H5 | 7.1 - 7.3 | dd |

| Indole H7 | 8.2 - 8.4 | d |

| CH₂ (bridge) | 3.7 - 3.9 | s |

| Azepane CH₂ (α to N) | 2.6 - 2.8 | t |

13C NMR for Carbon Chemical Shifts

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of the indole ring, particularly those bearing the nitro group and those in its vicinity, would show characteristic chemical shifts. The carbons of the azepane ring and the methylene bridge would appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C2 | 122 - 125 |

| Indole C3 | 110 - 113 |

| Indole C3a | 128 - 130 |

| Indole C4 | 120 - 122 |

| Indole C5 | 118 - 120 |

| Indole C6 | 142 - 145 |

| Indole C7 | 115 - 117 |

| Indole C7a | 135 - 138 |

| CH₂ (bridge) | 50 - 55 |

| Azepane C2/C7 | 55 - 60 |

| Azepane C3/C6 | 27 - 30 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be indispensable. Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the azepan-1-ylmethyl moiety to the C3 position of the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The characteristic stretching frequencies for the N-H bond of the indole, the C-N bonds, and the nitro group would be prominent features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Stretch (Nitro, asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, symmetric) | 1330 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The indole ring system, extended by the nitro group chromophore, is expected to exhibit characteristic absorption bands in the UV region. The position of the nitro group at the 6-position will influence the wavelength of maximum absorption (λmax) compared to other isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₉N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (273.33 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the azepane ring, providing further structural confirmation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, with a molecular formula of C15H19N3O2, the theoretical exact mass would be calculated. An experimental HRMS analysis would aim to measure this mass, and a close correlation between the theoretical and experimental values would confirm the elemental composition.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C15H19N3O2 |

| Theoretical Monoisotopic Mass | 273.1477 g/mol |

| Experimental Mass (m/z) | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but can also be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In a tandem mass spectrometry (MS/MS) experiment, the parent ion of this compound would be isolated and fragmented. The resulting fragment ions would provide clues about the connectivity of the atoms. For instance, characteristic losses, such as the nitro group (NO2) or cleavage of the azepane ring, would be expected. The identification of these fragments would help to piece together the molecular structure, confirming the presence of the indole core, the azepanylmethyl side chain, and the nitro group.

Table 2: Expected Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation and, if chiral, its absolute configuration.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Resolution (Å) | Data not available |

| R-factor | Data not available |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula (C15H19N3O2). A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 65.91 | Data not available |

| Hydrogen (H) | 7.01 | Data not available |

| Nitrogen (N) | 15.37 | Data not available |

| Oxygen (O) | 11.71 | Data not available |

In Vitro Biological Activities and Mechanistic Investigations

Cholinesterase Inhibition and Neuroprotective Effects

The indole (B1671886) scaffold is a well-established pharmacophore in the design of agents targeting the central nervous system. nih.govmdpi.comglobalauthorid.com The presence of this nucleus in 3-(azepan-1-ylmethyl)-6-nitro-1H-indole suggests potential interactions with neurological targets, including cholinesterase enzymes, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's. nih.govmdpi.comnih.gov

Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) Inhibitory Assays

While specific IC50 values for this compound against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) are not documented in available literature, numerous studies on related indole derivatives demonstrate significant inhibitory activity. For instance, various pyrido[2,3-b]pyrazines, which are structurally distinct but also heterocyclic, have shown potent dual inhibition of both AChE and BuChE. nih.gov One such derivative, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine, exhibited IC50 values of 0.466 ± 0.121 μM against AChE and 1.89 ± 0.05 μM against BuChE. nih.gov The presence of a nitro group in this active compound suggests that the 6-nitro group in this compound could contribute to its binding affinity for these enzymes.

Furthermore, carbamate (B1207046) and thiocarbamate derivatives have been investigated as cholinesterase inhibitors, with some showing selectivity towards BuChE. mdpi.com The evaluation of cholinesterase inhibitory activity is commonly performed using the Ellman's method, a spectrophotometric assay that measures the enzymatic activity through a colorimetric reaction. mdpi.com

Interactive Data Table: Cholinesterase Inhibition by a Structurally Related Nitro-Compound

| Compound | Target Enzyme | IC50 (μM) |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | Acetylcholinesterase (AChE) | 0.466 ± 0.121 |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | Butyrylcholinesterase (BuChE) | 1.89 ± 0.05 |

Note: This data is for a structurally related compound, not this compound, to illustrate the potential activity of a nitro-containing heterocyclic compound. nih.gov

Mechanistic Studies of Enzyme Interaction

The mechanism by which indole derivatives inhibit cholinesterases often involves interactions with the enzyme's active site. Molecular docking studies on pyrido[2,3-b]pyrazines suggest that these compounds can bind within the active site of both AChE and BuChE, indicating a competitive mode of inhibition. nih.gov For other inhibitors, a mixed-type inhibition has been observed, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The indole nucleus itself can form crucial hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site gorge of the cholinesterases. The specific contribution of the 6-nitro group and the azepan-1-ylmethyl side chain of the subject compound would require dedicated molecular modeling studies to elucidate their precise binding mode.

Neuroprotection Against Induced Neurotoxicity in Cellular Models

Indole derivatives have demonstrated significant neuroprotective effects in various in vitro models of neurotoxicity. nih.govmdpi.comglobalauthorid.comresearchgate.net Studies on human neuroblastoma SH-SY5Y cells, a common model for neuronal studies, have shown that indole-based compounds can protect against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides. nih.govglobalauthorid.com For example, a series of synthetic indole-phenolic compounds were shown to increase cell viability and reduce reactive oxygen species (ROS) levels in SH-SY5Y cells exposed to Aβ(25-35) peptide. nih.gov

The neuroprotective mechanism of these compounds is often linked to their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and death. nih.govmdpi.com While direct experimental data for this compound is lacking, its indole core suggests it may possess similar cytoprotective and antioxidant capabilities in neuronal cell models.

Antimicrobial and Anti-tubercular Activity

The indole moiety is also a key structural feature in many compounds with antimicrobial and anti-tubercular properties. nih.govwalshmedicalmedia.commdpi.comwjpsonline.comnih.gov The presence of a nitro group can further enhance this activity, as seen in several classes of antimicrobial agents. nih.gov

Growth Inhibition Studies Against Various Pathogenic Microorganisms

While there are no specific reports on the antimicrobial spectrum of this compound, related indole derivatives have been shown to inhibit the growth of a range of pathogenic microorganisms. nih.govresearchgate.netscirp.orgnih.govplos.orgresearchgate.net For instance, certain 3-substituted indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

A study on indole-3-aldehyde hydrazone derivatives reported broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, and Candida albicans. nih.gov The antimicrobial activity of indole compounds is thought to stem from their ability to interfere with bacterial processes such as DNA replication and protein synthesis. researchgate.net

Membrane Permeabilization and Cell Envelope Stress Induction

Extensive literature searches did not yield any specific studies or data regarding the ability of this compound to induce membrane permeabilization or cause cell envelope stress in microorganisms. While indole-containing compounds have been investigated for their antimicrobial properties, which can involve membrane disruption, no such research has been published specifically for this compound. nih.gov

Anti-biofilm Formation Assays

There is currently no available scientific literature or published research that has evaluated the efficacy of this compound in the inhibition of biofilm formation. The role of indole and its derivatives in bacterial signaling and biofilm development is an area of active research; however, specific assays for this compound have not been reported. nih.gov

Antidepressant Activity and Monoamine Oxidase (MAO-A) Inhibition

While various indole derivatives are known to exhibit antidepressant effects, often through the inhibition of monoamine oxidase A (MAO-A), there is no specific research available on the antidepressant activity of this compound. nih.govnih.gov

A review of the scientific literature found no studies that have specifically assessed the in vitro inhibitory activity of this compound against the MAO-A enzyme. Therefore, no data on its IC50 value or potency as a MAO-A inhibitor is available.

There are no published studies on the binding affinity of this compound to any neuronal receptors, including serotonin (B10506), dopamine (B1211576), or adrenergic receptors, which are often investigated to understand the complete pharmacological profile of potential antidepressant compounds.

Anti-HIV-1 Fusion Inhibition

A number of indole-based compounds have been identified as inhibitors of HIV-1 fusion, a process mediated by the gp41 protein. nih.govnih.gov These inhibitors are of interest for their potential as antiviral agents.

Despite the investigation of other indole derivatives as HIV-1 fusion inhibitors, specific cellular fusion inhibition and gp41 binding assay data for this compound are not available in the current scientific literature. nih.govmdpi.com Therefore, its potential as an anti-HIV-1 agent remains uninvestigated.

Research on this compound Remains Limited

Comprehensive searches of available scientific literature and databases have revealed a significant lack of published research on the specific in vitro biological activities and mechanistic investigations of the chemical compound this compound. While information regarding its chemical structure and availability from commercial suppliers can be found, detailed studies elucidating its interactions with biological targets, such as the hydrophobic pocket of glycoprotein (B1211001) gp41, or its broader effects on biological pathways and macromolecules, are not present in the public domain.

The specific areas of inquiry, including the compound's potential to target the gp41 hydrophobic pocket, its general biological pathway modulation, inhibitory potential against specific biological targets, and its interaction profile with various biological macromolecules, remain uninvestigated in published research. Consequently, the creation of a detailed, evidence-based article adhering to the requested scientific framework is not possible at this time.

Further research would be required to determine the biological properties of this compound and to provide the data necessary to populate the detailed sections and subsections of the proposed article. Without such foundational research, any discussion of its in vitro activities would be purely speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the strength and type of interaction, which is fundamental in drug design.

In a hypothetical docking study, 3-(azepan-1-ylmethyl)-6-nitro-1H-indole would be docked into the active site of a selected protein target. The simulation would calculate the most stable binding poses, or "binding modes," of the ligand within the protein's binding pocket. The results would reveal potential non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein. For instance, the nitro group on the indole (B1671886) ring could act as a hydrogen bond acceptor, while the azepane ring might engage in hydrophobic interactions. These predicted interactions are ranked based on a scoring function, which estimates the binding affinity.

Table 1: Illustrative Ligand-Protein Interaction Data from a Hypothetical Docking Simulation

| Protein Target | Predicted Binding Mode | Key Interaction Types | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Example Target A | Pose 1 | Hydrogen Bond, Hydrophobic | -8.5 |

| Example Target A | Pose 2 | Hydrophobic, Pi-Stacking | -7.9 |

| Example Target B | Pose 1 | Hydrogen Bond, Electrostatic | -9.2 |

A critical outcome of molecular docking is the identification of specific amino acid residues in the protein's active site that are essential for ligand binding. By analyzing the optimal binding poses, researchers can pinpoint which residues form significant contacts with the ligand. For this compound, this analysis would highlight, for example, a specific aspartate residue forming a hydrogen bond with the indole nitrogen or a phenylalanine residue stacking with the indole ring. This information is invaluable for understanding the mechanism of action and for designing future experiments like site-directed mutagenesis to validate the computational model.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects.

If an MD simulation were performed on the this compound-protein complex obtained from docking, it would reveal the stability of the predicted binding pose. The simulation would track the ligand's conformational changes and its movement within the binding site over a set period (nanoseconds to microseconds). The analysis of the simulation trajectory, often visualized through root-mean-square deviation (RMSD) plots, would indicate whether the ligand remains stably bound or if it dissociates. This provides a more realistic assessment of the ligand's conformational stability in a dynamic, solvated environment.

MD simulations are also instrumental in studying the phenomenon of "induced fit," where the protein's active site changes shape to accommodate the binding ligand. A simulation of the protein both with and without the ligand can quantify the conformational changes that occur upon binding. For this compound, this could involve observing shifts in the positions of key amino acid side chains or larger movements of protein loops to optimize contact with the azepane and nitro-indole moieties.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation System | Parameter Measured | Observation | Implication |

|---|---|---|---|

| Ligand-Protein Complex | Ligand RMSD | Low fluctuation around initial pose | Stable binding |

| Ligand-Protein Complex | Protein Active Site RMSF | Increased flexibility in specific loops | Evidence of induced fit |

| Free Ligand in Water | Ligand Conformation | Multiple conformers observed | Inherent flexibility of the molecule |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides highly accurate information about molecular properties derived from the distribution of electrons.

For this compound, DFT calculations could be used to determine a range of fundamental electronic properties. These include the optimization of the molecule's 3D geometry to its lowest energy state, the calculation of its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the generation of an electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov The electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the reactive sites, such as the electronegative oxygen atoms of the nitro group and the nitrogen of the azepane ring.

In Silico Screening and Virtual Library Design

Scaffold Hopping Approaches for Novel Lead Generation

The exploration of "this compound" as a scaffold for novel lead generation through computational chemistry, specifically via scaffold hopping, is a subject of significant interest in medicinal chemistry. However, a comprehensive review of published scientific literature reveals a notable absence of studies specifically detailing scaffold hopping approaches originating from the this compound framework.

Scaffold hopping is a computational drug design strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule. nih.govnih.gov This technique involves replacing the central core (scaffold) of a molecule with a different chemical moiety while preserving the essential pharmacophoric features responsible for its interaction with a biological target. nih.gov The goal is to generate new lead compounds with potentially improved properties such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property status. nih.gov

While direct research on this compound is not presently available, the broader class of indole-containing compounds has been the subject of numerous scaffold hopping studies. These investigations provide a conceptual framework for how such strategies could be hypothetically applied to the target compound.

One common approach is the bioisosteric replacement of the indole core. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. nih.gov In the context of the indole scaffold, this could involve replacing the indole ring system with other bicyclic or monocyclic heteroaromatic systems. For example, research has demonstrated the successful application of scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org This strategy resulted in novel N2-substituted indazole-3-carboxylic acids with improved inhibitory profiles. rsc.org

Another documented strategy involves the modification of the indole scaffold to develop selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). In one such study, bioisosteric replacement of the indole moiety led to the discovery of a potent and selective inhibitor, demonstrating the utility of this approach in generating new chemical entities for therapeutic intervention in diseases like acute myeloid leukemia. nih.govresearchgate.net

These examples underscore the potential of scaffold hopping as a powerful tool in drug discovery. The general process typically involves:

Pharmacophore Modeling: Identifying the key functional groups and their spatial arrangement in the parent molecule, such as this compound, that are essential for its biological activity.

Virtual Screening: Using computational databases of chemical fragments or scaffolds to find replacements that can maintain the identified pharmacophore.

Molecular Docking and Scoring: Evaluating the binding of the newly designed virtual compounds to the target protein to predict their potential activity.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity to validate the computational predictions.

While the specific application of these techniques to this compound remains a prospective endeavor, the successful application of scaffold hopping to other indole derivatives suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents. Future research in this area would be necessary to explore this potential.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Novel Analogues

Future efforts will focus on the strategic modification of the lead compound to achieve a finely-tuned balance of potency, selectivity, and bioavailability. Structure-activity relationship (SAR) studies will be essential. Key areas for modification include:

The Azepane Ring: The seven-membered azepane ring can be altered in size (e.g., to piperidine (B6355638) or homopiperidine) or conformationally restricted to improve binding affinity and selectivity for the target protein. Introducing substituents on the ring could also probe for additional binding pockets.

The Methylene (B1212753) Linker: The length and flexibility of the methylene linker between the indole (B1671886) and the azepane ring can be varied to optimize the spatial orientation of the basic nitrogen relative to the indole core.

The Indole Core: Substitution at other positions on the indole ring (e.g., N1, C2, C4, C5, C7) with various functional groups could modulate electronic properties and provide additional interaction points with the target. A core-hopping strategy, replacing the indole with other heterocyclic systems like azaindoles, could also yield novel scaffolds with improved properties. nih.gov

Structure-based drug design, utilizing X-ray crystallography or cryo-electron microscopy of the compound bound to its target, will provide invaluable insights for these modifications. nih.gov Furthermore, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be co-optimized with potency to ensure the resulting analogues have favorable in vivo characteristics.

The 6-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the indole ring and can serve as a key interaction point or a metabolic handle. However, nitroaromatic compounds can sometimes be associated with toxicity due to metabolic reduction to reactive nitroso or hydroxylamine (B1172632) intermediates. researchgate.net Therefore, a key research direction is the strategic modulation or replacement of this group.

Reduction to an Amino Group: The nitro group can be reduced to an amino group, which can then be further functionalized (e.g., acylated, sulfonated) to create a diverse library of analogues. This transformation from a strong electron-withdrawing group to a strong electron-donating group would drastically alter the molecule's properties and receptor interactions. nih.gov

Bioisosteric Replacement: The nitro group can be replaced with other electron-withdrawing bioisosteres that mimic its properties but have a more favorable safety profile. Examples include cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) groups.

Nucleophilic Aromatic Substitution: The nitro group's ability to act as a leaving group in nucleophilic aromatic substitution reactions can be exploited to introduce a wide variety of substituents at the 6-position, greatly expanding the chemical diversity of the compound library. nih.gov

Exploration of Broader Biological Target Landscape

While the initial biological activity of 3-(azepan-1-ylmethyl)-6-nitro-1H-indole might be known, its full target profile is likely unexplored. The 6-nitroindole (B147325) substructure is present in compounds like 6-nitroquipazine, a known potent serotonin (B10506) reuptake inhibitor (SSRI). nih.gov This suggests that the primary targets for this compound could be monoamine transporters (such as SERT, NET, and DAT) and various G-protein coupled receptors (GPCRs), particularly serotonin receptors (e.g., 5-HT₁A, 5-HT₇). nih.gov

Future research should employ broad-based screening assays, such as panel screening against a wide range of kinases, GPCRs, and ion channels, to identify both primary targets and potential off-targets. This "de-orphaning" process is crucial for understanding the compound's mechanism of action and for identifying new therapeutic indications, potentially in areas like neurodegenerative diseases or oncology where indole derivatives have shown promise.

Development of Combination Therapies and Multi-Target Directed Ligands

Complex multifactorial diseases like Alzheimer's disease or cancer often respond better to therapies that address multiple pathological pathways simultaneously. nih.gov The this compound scaffold is an excellent starting point for designing Multi-Target-Directed Ligands (MTDLs). dundee.ac.ukdundee.ac.uk

The MTDL design strategy involves creating a single chemical entity that can modulate multiple targets. researchgate.net This can be achieved by linking or merging the this compound pharmacophore with another pharmacophore known to act on a different, but complementary, target. nih.gov For instance, if the primary target is the serotonin transporter, the scaffold could be combined with a moiety that inhibits cholinesterase, a validated target in Alzheimer's disease, to create a dual-action agent. nih.gov This approach can offer improved efficacy and a reduced risk of drug-drug interactions compared to administering multiple separate drugs. dundee.ac.uk

Advancements in Scalable and Sustainable Synthetic Methodologies

For any promising compound to advance towards clinical development, the ability to produce it and its analogues on a large scale in a cost-effective and environmentally friendly manner is paramount. Future research must focus on optimizing the synthetic route to this compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and offers significant potential to accelerate the development of analogues of this compound. ijirt.orgnih.govmednexus.org

Predictive Modeling: ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. These models can then predict the potency, selectivity, and ADMET properties of virtual compounds before they are synthesized, saving considerable time and resources. ijariie.com

De Novo Design: Generative AI models can design entirely new molecules based on the desired target product profile. These models can explore a vast chemical space to propose novel, optimized, and synthesizable analogues built around the core indole scaffold. ijariie.com

Target Identification and Repurposing: AI can analyze large biological datasets (genomics, proteomics, clinical data) to identify novel biological targets for the compound or suggest its repurposing for different diseases. wiley.com

By leveraging these computational tools, researchers can more efficiently navigate the complex chemical space, prioritize the synthesis of the most promising candidates, and ultimately shorten the timeline from discovery to the clinic. ijariie.com

Q & A

Q. What are the recommended synthetic routes for 3-(azepan-1-ylmethyl)-6-nitro-1H-indole?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:

Nitroindole Preparation : Begin with nitration of 1H-indole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to yield 6-nitro-1H-indole .

Azepane Substitution : Introduce the azepan-1-ylmethyl group via nucleophilic substitution or reductive amination. For similar scaffolds, coupling agents like EDCI/HOBt in DMF have been used to attach tertiary amines to indole derivatives .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

Q. What analytical techniques validate the compound’s purity and structural integrity?

Methodological Answer:

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use a fume hood for synthesis steps involving volatile reagents (e.g., HNO₃) .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known kinase inhibitors) .

- Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to identify off-target effects or biphasic responses .

- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data to confirm mechanisms .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd/C, 10 mol%) for C-N coupling steps to reduce byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 48 hr for nitro group introduction) while maintaining >80% yield .

- Process Analytics : Monitor reactions in real-time via inline FT-IR to identify kinetic bottlenecks .

Q. How to design experiments assessing pharmacokinetic (PK) properties?

Methodological Answer:

Q. How can computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to putative targets (e.g., kinases, GPCRs) with a grid box centered on active sites .

- QSAR Modeling : Train models on nitroindole derivatives’ IC₅₀ data to predict activity against new targets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How to address batch-to-batch variability in spectroscopic data?

Methodological Answer:

- Purity Reassessment : Re-run HPLC for batches showing NMR discrepancies; exclude samples with >1% impurities .

- Deuterated Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .

- Crystallography : Grow single crystals (via vapor diffusion in EtOH/water) for X-ray structure confirmation .

Q. What are best practices for long-term storage to ensure stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.